Sodium saccharin hydrate

Catalog No.
S542263
CAS No.
82385-42-0
M.F
C7H4NNaO3S
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium saccharin hydrate

CAS Number

82385-42-0

Product Name

Sodium saccharin hydrate

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-3-olate

Molecular Formula

C7H4NNaO3S

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

WINXNKPZLFISPD-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.O.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Saccharin, sodium salt hydrate; O-benzoic sulfimide sodium salt;

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.[Na+]

Description

The exact mass of the compound Sodium saccharin hydrate is 222.9915 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taste Receptor Studies

Sodium saccharin hydrate is a valuable tool for studying taste perception, particularly the mechanisms behind sweetness detection. Its well-defined sweetness profile and lack of calories make it ideal for isolating the taste response. Researchers use sodium saccharin hydrate to study the TAS2R taste receptor family, specifically TAS2R1, which plays a crucial role in sweet taste perception [].

Microbiome Modulation Research

Recent studies suggest sodium saccharin hydrate may influence gut bacteria composition. In vitro (laboratory) experiments show it can inhibit the growth of certain bacterial species []. In vivo (animal) studies indicate that consuming sodium saccharin hydrate can alter the gut microbiome composition in mice, though the long-term implications require further investigation [].

Control Substance in Calorie-Free Studies

Due to its sweetness and lack of calories, sodium saccharin hydrate serves as a control substance in studies investigating the effects of caloric intake. By incorporating it into a diet devoid of caloric sweeteners, researchers can isolate the impact of sweet taste perception on various physiological processes without introducing confounding factors related to calorie consumption [].

Sodium saccharin hydrate is a synthetic compound classified as a sweetener, primarily used in food and beverage applications. It is the sodium salt of saccharin, a well-known artificial sweetener. The chemical formula for sodium saccharin hydrate is C7H4NNaO3SC_7H_4NNaO_3S, and it has a molecular weight of approximately 205.16 g/mol . This compound typically appears as white crystals or a crystalline powder and is odorless or may have a faint aromatic odor .

Sodium saccharin hydrate is highly soluble in water, making it suitable for various applications where sweetness is desired without the caloric content associated with sugar . Its sweetness is estimated to be about 300 to 500 times sweeter than sucrose, which contributes to its widespread use in low-calorie and sugar-free products.

  • Decomposition: Upon heating, sodium saccharin can decompose, leading to the formation of various products, including sulfur dioxide and nitrogen oxides.
  • Acid-Base Reactions: Sodium saccharin can react with acids to form saccharin and sodium salts. For example:
    C7H4NNaO3S+HClC7H5NO3S+NaCl\text{C}_7\text{H}_4\text{NNaO}_3\text{S}+\text{HCl}\rightarrow \text{C}_7\text{H}_5\text{NO}_3\text{S}+\text{NaCl}
  • Hydrolysis: In the presence of water, sodium saccharin may undergo hydrolysis under certain conditions, although it is generally stable in aqueous solutions.

Sodium saccharin hydrate can be synthesized through several methods:

  • From O-sulfobenzamide: The most common method involves the sulfonation of o-toluidine followed by oxidation:
    • O-toluidine is sulfonated using sulfuric acid to form o-sulfobenzamide.
    • This compound is then oxidized using potassium permanganate or other oxidizing agents to yield sodium saccharin.
  • Neutralization: Sodium saccharin can also be produced by neutralizing saccharin with sodium hydroxide:
    C7H5NO3S+NaOHC7H4NNaO3S+H2O\text{C}_7\text{H}_5\text{NO}_3\text{S}+\text{NaOH}\rightarrow \text{C}_7\text{H}_4\text{NNaO}_3\text{S}+\text{H}_2\text{O}

The primary applications of sodium saccharin hydrate include:

  • Food Industry: As a non-nutritive sweetener in various food products such as soft drinks, candies, and baked goods.
  • Pharmaceuticals: Used to improve the taste of medications.
  • Personal Care Products: Incorporated into toothpaste and mouthwash for flavor enhancement.

Several compounds share similarities with sodium saccharin hydrate in terms of structure and application as sweeteners. Below are some notable examples:

Compound NameChemical FormulaSweetness Relative to SucroseUnique Features
AspartameC14H18N2O5200 timesContains amino acids; heat sensitive
SucraloseC12H19Cl3O8600 timesChlorinated derivative of sucrose
Acesulfame PotassiumC4H4KNO4S200 timesStable under heat; often blended
NeotameC14H19N1O57000 timesDerived from aspartame; very potent

Uniqueness of Sodium Saccharin Hydrate

Sodium saccharin hydrate's uniqueness lies in its historical significance as one of the first artificial sweeteners discovered and its stability in various food formulations compared to other sweeteners that may degrade under heat or acidic conditions. Additionally, it remains one of the most widely studied artificial sweeteners concerning safety and regulatory status.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)
Dry Powder; Liquid
White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

204.98095845 g/mol

Monoisotopic Mass

204.98095845 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

greater than 572 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SB8ZUX40TY

Other CAS

171734-71-7
82385-42-0

Wikipedia

Saccharin sodium monohydrate

Use Classification

Fragrance Ingredients
Food Additives -> SWEETENER; -> JECFA Functional Classes
Cosmetics -> Masking; Oral care

General Manufacturing Information

Synthetic Rubber Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
Paint and Coating Manufacturing
1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1): ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15
1: Vakili H, Nyman JO, Genina N, Preis M, Sandler N. Application of a colorimetric technique in quality control for printed pediatric orodispersible drug delivery systems containing propranolol hydrochloride. Int J Pharm. 2016 Sep 10;511(1):606-618. doi: 10.1016/j.ijpharm.2016.07.032. Epub 2016 Jul 18. PubMed PMID: 27444550.
2: Brown NA. Selection of test chemicals for the ECVAM international validation study on in vitro embryotoxicity tests. European Centre for the Validation of Alternative Methods. Altern Lab Anim. 2002 Mar-Apr;30(2):177-98. PubMed PMID: 11971754.

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